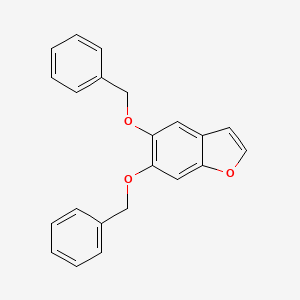

![molecular formula C24H18N4O3S B5550961 16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of molecules with intricate structures, incorporating elements such as quinoxaline, acetyl groups, and a complex tetracyclic skeleton. Such molecules are of interest due to their potential applications in medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

One-pot synthesis methods under microwave irradiation have been developed for similar oxygen-bridged and sulfur-bridged compounds, utilizing three-component condensation reactions. These methods offer efficient pathways with good yields, highlighting the feasibility of synthesizing complex molecules through strategic reaction design (Qing-fang Cheng et al., 2012).

Molecular Structure Analysis

Crystal structure determination through single crystal XRD has been employed to elucidate the molecular structures of related compounds. This technique confirms the spatial arrangement of atoms within the molecule and identifies conformational properties (A. Magerramov et al., 2010).

Chemical Reactions and Properties

Reactions involving cyclopropanation and intramolecular cyclization processes have been explored for similar molecules. These reactions demonstrate the reactivity of the compound's functional groups and their potential for further chemical transformations (Z. Szakonyi et al., 2002).

科学的研究の応用

Cyclopropanation Processes

The compound has been studied in the context of cyclopropanation processes. A research by Szakonyi et al. (2002) described the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, resulting in a derivative which was subjected to different cyclopropanation processes. This study highlights the chemical transformations possible with compounds containing quinoline derivatives, similar to the compound (Szakonyi et al., 2002).

Synthesis of Labeled HIV Inhibitors

Another application involves the synthesis of labeled compounds for HIV research. Latli et al. (2009) synthesized compounds labeled with carbon-14 and carbon-13, which were potent HIV non-nucleoside reverse transcriptase inhibitors. The methods and insights from this research could be relevant for the synthesis and labeling of the specified compound for biomedical research (Latli et al., 2009).

Development of Fused Tetracyclic Hydantoin Derivatives

Velikorodov et al. (2015) focused on synthesizing new spiro compounds from 11H-indeno[1,2-b]quinoxalin-2-one, resulting in various derivatives, including fused tetracyclic hydantoin derivatives. This indicates the potential for developing novel heterocyclic systems, which could be relevant for the study of the specified compound (Velikorodov et al., 2015).

Ring-Chain Tautomerism Studies

Research on ring-chain tautomerism in indoline derivatives by Kawasaki et al. (1987) sheds light on the spectral and chemical properties of compounds that can exist in multiple tautomeric forms. This research is pertinent for understanding the structural dynamics of complex compounds like the one specified (Kawasaki et al., 1987).

Antibacterial Agents Synthesis

Ali et al. (2020) conducted a study on the chiral resolution of stereomers and simulation studies of newly synthesized antibacterial agents. Their focus on synthesizing compounds with potential antibacterial properties could be relevant for exploring similar applications of the specified compound (Ali et al., 2020).

[4 + 2]-Cycloaddition Studies

Stepanova and Maslivets (2015) researched the [4 + 2]-cycloaddition of butyl vinyl ether to certain triketones, leading to the formation of complex heterocyclic systems. Such cycloaddition reactions are crucial for the synthesis of intricate molecular structures like the compound (Stepanova & Maslivets, 2015).

Synthesis of Novel Tetracyclic Ring Systems

Research by Mekheimer (2001) on the synthesis of new tetracyclic ring systems, specifically hexaazaaceanthrylenes and pentaazabenzo[a]-fluorenes, is relevant for understanding the synthetic pathways and chemical properties of complex tetracyclic compounds similar to the one (Mekheimer, 2001).

Oxygen-Bridged Heterocyclic Derivatives

Svetlik et al. (1989) explored the cyclocondensation of certain ketones with aminothiophenol and o-phenylenediamine, leading to the synthesis of oxygen-bridged heterocyclic derivatives. This type of synthesis could be applicable for derivatives of the specified compound (Svetlik et al., 1989).

Biological Activities of Quinoxaline

Sharma et al. (2021) provided an overview of quinoxaline's biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This is significant for understanding the bioactivity potential of compounds containing quinoxaline moieties, like the one specified (Sharma et al., 2021).

特性

IUPAC Name |

(13Z)-16-acetyl-9-methyl-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3S/c1-13(29)20-21-15-7-3-6-10-18(15)31-24(20,2)27-23-28(21)22(30)19(32-23)11-14-12-25-16-8-4-5-9-17(16)26-14/h3-12,20-21H,1-2H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYWQDWQPNZWEW-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=NC6=CC=CC=C6N=C5)S4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/S4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)